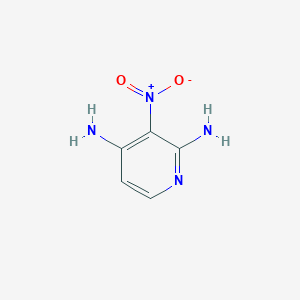

3-Nitropyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNKGSAWMJWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576930 | |

| Record name | 3-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24501-21-1 | |

| Record name | 3-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance in Medicinal Chemistry

An In-depth Technical Guide to 3-Nitropyridine-2,4-diamine (CAS: 24501-21-1)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Nitropyridine-2,4-diamine. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, properties, and applications, emphasizing the causality behind its chemical behavior and experimental design.

3-Nitropyridine-2,4-diamine is a highly functionalized heterocyclic compound of significant interest in modern organic synthesis. Its structure, featuring a pyridine core substituted with two amine groups and an electron-withdrawing nitro group, makes it a versatile and reactive building block. The strategic placement of these functional groups—a vicinal diamine arrangement ortho and meta to a nitro group—creates a unique electronic and steric environment. This arrangement is a powerful scaffold for constructing complex polycyclic systems, particularly those with therapeutic potential.

The primary value of this molecule lies in its role as a key intermediate for synthesizing novel pharmaceutical compounds, especially in the development of antimicrobial and antiviral agents[1]. The diamine moiety is a classical precursor for forming fused heterocyclic rings (e.g., imidazoles, pyrazines), while the nitro group can be readily reduced to an additional amine, opening pathways to tri-functionalized pyridine derivatives. These derivatives are foundational for creating libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The data for 3-Nitropyridine-2,4-diamine is summarized below.

| Property | Value | Source |

| CAS Number | 24501-21-1 | [1][2] |

| Molecular Formula | C₅H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 154.13 g/mol | [1][2] |

| Boiling Point | 436.1 ± 40.0 °C (at 760 mmHg) | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Room temperature, away from light, under inert gas | [1] |

Note: Detailed experimental data for properties like melting point, solubility, and specific spectral characteristics (¹H NMR, ¹³C NMR) are not widely published. Researchers should perform their own characterization upon synthesis or acquisition. Based on related structures like 2-amino-3-nitropyridine, characteristic NMR signals would be expected in the aromatic region, with shifts influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating effects of the amine groups[4].

Synthesis Pathway: A Chemist's Perspective

Direct, published synthesis routes for 3-Nitropyridine-2,4-diamine are not abundant in standard literature. However, a logical and robust synthetic strategy can be designed based on established pyridine chemistry, particularly the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring.

The proposed pathway involves a multi-step sequence starting from a commercially available dichloropyridine. The rationale behind this approach is to leverage the differential reactivity of the chloro-substituents, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr), and to control the regioselectivity of the nitration step.

Caption: Proposed synthetic workflow for 3-Nitropyridine-2,4-diamine.

Causality in the Synthetic Design:

-

Nitration (Step A -> B): The nitration of dichloropyridine is a classic electrophilic aromatic substitution. The pyridine nitrogen deactivates the ring, requiring strong conditions (fuming nitric and sulfuric acids). The nitro group is directed to the 3-position (meta to the ring nitrogen) as the 2- and 4-positions are strongly deactivated. This step is critical for installing the key nitro functionality. The synthesis of related dichloronitropyridines is a well-documented process[5][6].

-

Regioselective Amination (Step B -> C): The first amination step is a nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the positions ortho (C-2) and para (C-4) to it for nucleophilic attack. While both C-2 and C-4 are activated, the C-4 position is generally more reactive in pyridines. Introducing ammonia under controlled pressure and moderate temperature allows for the selective replacement of the C-4 chlorine.

-

Final Amination (Step C -> D): The remaining chlorine at the C-2 position is also activated by the adjacent nitro group. This position is now highly susceptible to a second SNAr reaction. More forcing conditions (higher temperature and pressure) are required to replace this final chlorine atom with an amino group, yielding the target molecule. This stepwise approach, controlling reactivity through reaction conditions, is key to achieving a good yield of the desired product.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a scientifically-reasoned hypothetical procedure based on related transformations and should be optimized under appropriate laboratory safety protocols.

Objective: To synthesize 3-Nitropyridine-2,4-diamine from 2,4-Dichloro-3-nitropyridine.

Materials:

-

2,4-Dichloro-3-nitropyridine

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Step 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine.

-

Charge a high-pressure stainless-steel autoclave with 2,4-dichloro-3-nitropyridine (1.0 eq).

-

Add ethanol as a solvent to create a slurry.

-

Add aqueous ammonia (5.0 eq).

-

Seal the vessel and heat to 80-90°C with vigorous stirring. Monitor the internal pressure.

-

Maintain the reaction for 12-16 hours. The progress can be monitored by TLC or LC-MS by sampling the reaction mixture carefully.

-

After completion, cool the vessel to room temperature and cautiously vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Synthesis of 3-Nitropyridine-2,4-diamine.

-

Charge a clean high-pressure autoclave with the 4-Amino-2-chloro-3-nitropyridine (1.0 eq) from the previous step.

-

Add a fresh portion of aqueous ammonia (10.0 eq).

-

Seal the vessel and heat to 120-140°C with vigorous stirring.

-

Maintain the reaction for 24-48 hours, monitoring for the disappearance of the starting material.

-

Upon completion, cool the vessel to ambient temperature and vent.

-

The solid product often precipitates from the reaction mixture upon cooling.

-

Filter the resulting solid and wash thoroughly with cold water to remove ammonium salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Nitropyridine-2,4-diamine as a solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Core Applications in Drug Discovery

The true utility of 3-Nitropyridine-2,4-diamine is realized in its role as a scaffold for building biologically active molecules. Its functional groups are poised for cyclization reactions to form fused heterocyclic systems.

Sources

- 1. 3-Nitropyridine-2,4-diamine [myskinrecipes.com]

- 2. synchem.de [synchem.de]

- 3. 3-Nitropyridine-2,4-diamine | C5H6N4O2 | CID 15689194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

Spectroscopic data of 3-Nitropyridine-2,4-diamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Nitropyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 3-Nitropyridine-2,4-diamine (C₅H₆N₄O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to establish a reliable spectroscopic profile. We will delve into the anticipated results from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, expected data, and detailed interpretations are presented to serve as a benchmark for researchers involved in the synthesis, identification, and quality control of this compound. The causality behind experimental choices and the integration of data for unambiguous structure confirmation are emphasized throughout.

Introduction: The Need for Spectroscopic Rigor

3-Nitropyridine-2,4-diamine is a substituted pyridine carrying two amine functionalities and a nitro group. This arrangement of electron-donating (amine) and electron-withdrawing (nitro) groups on the pyridine ring creates a unique electronic environment, making it a valuable scaffold for developing novel pharmaceutical agents and functional materials.

Unambiguous structural confirmation is the bedrock of chemical research and development. For any new chemical entity, a complete spectroscopic dossier is non-negotiable for publication, patenting, and regulatory submission. This guide provides the foundational spectroscopic data set for 3-Nitropyridine-2,4-diamine, explaining not just the expected data but the scientific reasoning behind the spectral features.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for comprehensive characterization. Each spectroscopic method provides a unique piece of the structural puzzle. The logical workflow is to first determine the key functional groups (IR), then map the proton and carbon framework (NMR), and finally confirm the molecular weight and fragmentation pattern (MS).

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For 3-Nitropyridine-2,4-diamine, both ¹H and ¹³C NMR are required to fully characterize the molecular framework.

¹H NMR Spectroscopy Analysis

Principle & Experimental Rationale Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity is suitable for dissolving the polar diamine compound, and its ability to form hydrogen bonds allows for the observation of the N-H protons from the amine groups, which might otherwise exchange too rapidly in protic solvents like D₂O or methanol-d₄. The residual DMSO peak at ~2.50 ppm serves as a convenient internal reference.

Predicted Spectrum & Interpretation The structure has four distinct types of protons: two aromatic protons (on C5 and C6) and two different primary amine groups (at C2 and C4).

-

Aromatic Protons (H-5 and H-6): The pyridine ring protons will appear as two doublets due to coupling to each other.

-

H-6: This proton is ortho to the ring nitrogen, which is strongly deshielding. Its chemical shift is expected to be significantly downfield, likely in the range of 8.0-8.3 ppm.

-

H-5: This proton is ortho to the C4-NH₂ group and meta to the ring nitrogen. It will be upfield relative to H-6, predicted to be in the 6.2-6.5 ppm range. The electron-donating character of the adjacent amino group shields this proton.

-

-

Amine Protons (NH₂): The two amine groups are in different chemical environments. They will likely appear as two broad singlets.

-

C4-NH₂: This amine is para to the ring nitrogen and ortho to the electron-withdrawing nitro group. The protons are expected to be deshielded and appear around 7.0-7.5 ppm.

-

C2-NH₂: This amine is ortho to both the ring nitrogen and the nitro group, leading to significant deshielding and potentially intramolecular hydrogen bonding with the nitro's oxygen. These protons are expected to be the most downfield of the amine protons, likely >7.8 ppm.[1]

-

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton 1 | ~8.1 | Doublet (d) | 1H | H-6 |

| Proton 2 | >7.8 | Broad Singlet (br s) | 2H | C2-NH₂ |

| Proton 3 | ~7.2 | Broad Singlet (br s) | 2H | C4-NH₂ |

| Proton 4 | ~6.3 | Doublet (d) | 1H | H-5 |

Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual DMSO-d₅ peak at 2.50 ppm.

¹³C NMR Spectroscopy Analysis

Principle & Experimental Rationale Carbon-13 NMR provides a map of the carbon skeleton. Proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the electronic environment.

Predicted Spectrum & Interpretation The molecule has 5 distinct carbon atoms in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

-

C2 & C4: These carbons are directly bonded to nitrogen (both ring and amino) and are expected to be significantly downfield, typically >150 ppm.[2][3] The carbon bearing the C2-NH₂ is adjacent to the nitro group, which may shift it further.

-

C3: This carbon is directly attached to the strongly electron-withdrawing nitro group, which will deshield it, but it's also influenced by two adjacent amino groups. Its shift is predicted to be in the 125-135 ppm range.

-

C6: This carbon is adjacent to the ring nitrogen and is expected to be deshielded, likely appearing around 145-150 ppm.[4]

-

C5: This carbon is shielded by the ortho C4-NH₂ and meta C2-NH₂ groups, making it the most upfield of the aromatic carbons, predicted around 105-110 ppm.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbon 1 | ~160 | C2 |

| Carbon 2 | ~158 | C4 |

| Carbon 3 | ~148 | C6 |

| Carbon 4 | ~130 | C3 |

| Carbon 5 | ~108 | C5 |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Principle & Experimental Rationale IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful and rapid technique for identifying the presence of specific functional groups. For this molecule, we are primarily looking for the characteristic vibrations of the amine (N-H) and nitro (N=O) groups.

Predicted Spectrum & Interpretation The IR spectrum will be dominated by absorptions from the N-H and NO₂ groups.

-

N-H Stretching: Primary amines (R-NH₂) characteristically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]

-

N-H Bending: A strong scissoring vibration for the primary amine groups is expected in the 1650-1580 cm⁻¹ region.[6]

-

NO₂ Stretching: Aromatic nitro groups produce two very strong and easily identifiable bands: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1390-1330 cm⁻¹.[7]

-

C=C/C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretch will appear as a strong band between 1335-1250 cm⁻¹.[8]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| Asymmetric & Symmetric N-H Stretch | 3450 - 3300 (two bands) | Medium | Primary Amines (NH₂) |

| N-H Scissoring (Bend) | 1640 - 1600 | Strong | Primary Amines (NH₂) |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Pyridine Ring |

| Asymmetric NO₂ Stretch | 1540 - 1510 | Very Strong | Nitro Group |

| Symmetric NO₂ Stretch | 1360 - 1340 | Very Strong | Nitro Group |

| Aromatic C-N Stretch | 1320 - 1280 | Strong | C-NH₂ |

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. Grind ~1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Principle & Experimental Rationale Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

-

Choice of Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. EI is chosen here for its rich fragmentation data.

-

Nitrogen Rule: The molecular formula C₅H₆N₄O₂ contains an even number of nitrogen atoms (4). Therefore, according to the Nitrogen Rule, the molecular ion (M⁺) will have an even mass-to-charge ratio (m/z).[8]

Predicted Fragmentation & Interpretation The calculated molecular weight is 154.05 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 154. Key fragmentation pathways for nitroaromatic compounds often involve the loss of nitro-related species.

-

Molecular Ion (M⁺): A peak at m/z 154 corresponding to [C₅H₆N₄O₂]⁺.

-

Loss of NO: A common fragmentation for nitroaromatics is the loss of a nitric oxide radical (·NO, 30 Da), leading to a peak at m/z 124 .

-

Loss of NO₂: Loss of a nitro radical (·NO₂, 46 Da) is also highly probable, giving a peak at m/z 108 . This fragment, a diaminopyridine radical cation, would be relatively stable.

-

Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide (HCN, 27 Da) from the ring structure. This could occur from the m/z 108 fragment, leading to a peak at m/z 81 .

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the high vacuum of the mass spectrometer.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of all data points to build an unshakeable structural proof:

-

MS confirms the molecular weight is 154 g/mol , consistent with the formula C₅H₆N₄O₂.

-

IR confirms the presence of key functional groups: primary amines (two N-H stretches ~3400 cm⁻¹) and a nitro group (strong stretches at ~1530 and ~1350 cm⁻¹).

-

¹³C NMR shows 5 distinct carbon signals , confirming the number of unique carbons in the pyridine ring.

-

¹H NMR provides the final, definitive proof of the substitution pattern, showing two distinct aromatic protons with the expected splitting and chemical shifts, and two different NH₂ groups , confirming their unique electronic environments at positions C2 and C4.

Together, these techniques leave no ambiguity as to the identity and structure of 3-Nitropyridine-2,4-diamine. This guide provides the expected spectroscopic signature against which synthesized batches of the compound can be reliably validated.

References

-

Deli, J., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-35. [Link]

-

Gawinecki, R., et al. (1991). 1H, 13C and 17O NMR study of substituted nitropyridines. Magnetic Resonance in Chemistry, 29(9), 891-897. [Link]

-

University of Wisconsin-Madison. (n.d.). IR: amines. Chemistry 344.[Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]

-

Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

PubChem. (n.d.). 2,4-Diaminopyrimidine. National Center for Biotechnology Information. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Chemical properties and stability of 3-Nitropyridine-2,4-diamine

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Nitropyridine-2,4-diamine

Abstract: This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 3-Nitropyridine-2,4-diamine (CAS No. 24501-21-1), a key heterocyclic building block in pharmaceutical and organic chemistry research. The document elucidates the molecule's structural attributes, reactivity, and degradation pathways under various stress conditions. We present field-proven, step-by-step protocols for conducting forced degradation and thermal stability studies, grounded in the principles of ICH guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with actionable insights for handling, formulation, and the development of stability-indicating analytical methods for this compound and its derivatives.

Introduction and Scientific Context

3-Nitropyridine-2,4-diamine is a substituted pyridine derivative whose structural complexity makes it a valuable intermediate in medicinal chemistry. Its pyridine core, functionalized with two activating amino groups and a potent electron-withdrawing nitro group, creates a unique electronic landscape that dictates its reactivity and stability. This molecule serves as a precursor in the synthesis of novel compounds targeting infectious diseases and is a subject of interest for creating complex heterocyclic systems.[1]

A thorough understanding of its intrinsic stability is paramount for its effective use. Degradation of such an intermediate can lead to the formation of impurities that may be toxic or compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is structured to provide a deep dive into the molecular characteristics that govern its stability, offering a robust framework for its assessment.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The chemical structure of 3-Nitropyridine-2,4-diamine is defined by a pyridine ring substituted at the 2- and 4-positions with amino (-NH₂) groups and at the 3-position with a nitro (-NO₂) group.

-

Electron-Withdrawing Nitro Group: The -NO₂ group at the C3 position strongly deactivates the pyridine ring towards electrophilic attack through both inductive and resonance effects. It significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.

-

Electron-Donating Amino Groups: The -NH₂ groups at the C2 and C4 positions are activating. They are ortho- and para-directing, increasing the electron density of the ring and making it more susceptible to electrophilic substitution. However, this effect is counteracted by the powerful deactivating nature of the adjacent nitro group.

-

Intramolecular Interactions: The proximity of the amino group at C2 and the nitro group at C3 allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation, crystal packing, and overall stability.

Caption: Chemical structure of 3-Nitropyridine-2,4-diamine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Nitropyridine-2,4-diamine.

| Property | Value | Source |

| CAS Number | 24501-21-1 | [1][2] |

| Molecular Formula | C₅H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 154.13 g/mol | [1][2] |

| Appearance | Yellow to orange crystalline solid (inferred) | [4][5] |

| Boiling Point | 436.1 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | Room temperature, away from light, in an inert atmosphere | [1] |

Stability Profile

The stability of 3-Nitropyridine-2,4-diamine is a critical parameter for its application. Its multifunctionality suggests several potential degradation pathways. The recommended storage conditions—protected from light and under an inert atmosphere—indicate intrinsic sensitivities to photo-oxidation and oxidation.[1]

Thermal Stability

Nitrated aromatic compounds, particularly those with multiple amino groups, can be energetic and exhibit exothermic decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) is the primary technique for assessing thermal stability. For a structurally related compound, 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO), a sharp exothermic decomposition event was observed at 360.6 °C, indicating significant thermal stability followed by rapid, high-energy decomposition.[6] It is anticipated that 3-Nitropyridine-2,4-diamine will also display a high decomposition temperature, but its thermal hazard potential must be experimentally verified.

Photostability

Many nitroaromatic compounds are susceptible to degradation upon exposure to UV or visible light. The recommended storage "away from light" for 3-Nitropyridine-2,4-diamine supports this hypothesis.[1] Photolytic degradation can involve complex radical reactions, reduction of the nitro group, or oxidation of the amino groups, leading to a variety of colored degradation products.

pH-Dependent Stability and Hydrolysis

Forced degradation studies under acidic and basic conditions are essential to probe the molecule's susceptibility to hydrolysis.[7]

-

Acidic Conditions (e.g., 0.1 M HCl): The amino groups and the pyridine nitrogen will be protonated. This can alter the electronic structure of the molecule, potentially making it more or less susceptible to hydrolytic attack.

-

Basic Conditions (e.g., 0.1 M NaOH): In a strong base, the amino groups may be deprotonated, which could initiate different degradation pathways. The electron-deficient ring is activated towards nucleophilic attack by hydroxide ions, although this is generally less favorable than in rings without electron-donating amino groups.

Oxidative Stability

Oxidative stress is a significant degradation risk, as suggested by the recommendation to store under an inert gas.[1] Studies on the related compound 3,4-diaminopyridine have shown that it degrades in the presence of hydrogen peroxide (H₂O₂), a common reagent for simulating oxidative stress.[8] The primary degradation products identified were an N-oxide and a nitrated pyridine, indicating that both the pyridine nitrogen and the amino groups are susceptible to oxidation.[8] The salt form of 3,4-diaminopyridine was found to be more stable under oxidative conditions than the free base, an important consideration for formulation development.[8]

Experimental Protocols for Stability Assessment

To ensure trustworthiness and scientific integrity, stability testing must be systematic. The following protocols are designed as self-validating systems based on established regulatory principles.[9][10]

Protocol: Forced Degradation (Stress Testing)

This workflow is designed to identify potential degradation products and establish a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

Sources

- 1. 3-Nitropyridine-2,4-diamine [myskinrecipes.com]

- 2. synchem.de [synchem.de]

- 3. 3-Nitropyridine-2,4-diamine | C5H6N4O2 | CID 15689194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Solubility of 3-Nitropyridine-2,4-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Nitropyridine-2,4-diamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Nitropyridine-2,4-diamine (CAS: 24501-21-1) in common organic solvents. As a key intermediate in the synthesis of pharmaceutical compounds, particularly antimicrobial and antiviral agents, a thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring bioavailability.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust methodology for researchers. It outlines the theoretical principles governing solubility based on the compound's molecular structure, provides a predicted qualitative solubility profile, and presents detailed, step-by-step protocols for both qualitative and quantitative experimental determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this important pharmaceutical building block.

Introduction to 3-Nitropyridine-2,4-diamine

3-Nitropyridine-2,4-diamine, with the molecular formula C₅H₆N₄O₂, is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups (-NH₂) and one nitro group (-NO₂).[1][2] The arrangement of these functional groups imparts a unique combination of polarity, hydrogen bonding capability, and reactivity, making it a versatile precursor in medicinal chemistry.[1]

The solubility of an Active Pharmaceutical Ingredient (API) or its intermediate in various solvents is a cornerstone of drug development.[3] It directly influences:

-

Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction kinetics, yield, and effective purification through methods like crystallization.

-

Formulation: For a drug to be effective, the API must be dissolved to move from the formulation to the site of action.[3] Solubility studies are the first step in identifying suitable excipients and developing stable dosage forms, whether for oral, topical, or parenteral administration.[3]

-

Bioavailability: Both solubility and dissolution rate are critical determinants of a drug's absorption and, consequently, its therapeutic efficacy.

This guide provides the foundational knowledge and practical protocols to systematically evaluate the solubility of 3-Nitropyridine-2,4-diamine.

Theoretical Framework and Predicted Solubility Profile

A molecule's solubility can often be predicted by examining its structure and functional groups in the context of the principle "like dissolves like."

Molecular Structure Analysis:

The key functional groups of 3-Nitropyridine-2,4-diamine are:

-

Amino Groups (-NH₂): Two primary amine groups act as strong hydrogen bond donors and acceptors, contributing significantly to the molecule's polarity.

-

Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Pyridine Ring: The aromatic nitrogen-containing ring contributes to the molecule's polarity and can participate in dipole-dipole and π-π stacking interactions.

The combination of these polar groups suggests that 3-Nitropyridine-2,4-diamine will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility in nonpolar, aliphatic, or aromatic hydrocarbon solvents is expected to be limited.

Predicted Qualitative Solubility Table

The following table presents a predicted solubility profile based on the structural analysis. This profile is intended as a starting point for experimental design and must be confirmed empirically.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | While capable of H-bonding, the rigid aromatic core may limit full hydration. Solubility may be pH-dependent. |

| Methanol / Ethanol | Soluble | Excellent H-bond donors and acceptors, should effectively solvate the polar functional groups. | |

| Isopropanol | Soluble | Similar to methanol/ethanol but may have slightly lower solvating power due to increased alkyl chain length. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent with strong H-bond accepting capability, ideal for solvating polar molecules. |

| N,N-Dimethylformamide (DMF) | Soluble | A strongly polar organic solvent known to dissolve many pyridine derivatives.[4] | |

| Acetonitrile | Sparingly Soluble | Polar aprotic solvent; dipole-dipole interactions will occur, but the lack of H-bond donation may limit high solubility.[5] | |

| Acetone | Sparingly Soluble | Moderate polarity; may dissolve small amounts but is unlikely to be a primary solvent. | |

| Moderate Polarity | Dichloromethane (DCM) | Sparingly Soluble | Possesses a moderate dipole moment but is not a strong H-bonding solvent, limiting its effectiveness.[5] |

| Ethyl Acetate | Sparingly Soluble | The ester group offers some polarity, but the overall character may not be sufficient to overcome the crystal lattice energy effectively. | |

| Nonpolar | Toluene | Insoluble | The aromatic nature allows for some π-π interactions, but the significant polarity mismatch will prevent dissolution.[5] |

| Hexane / Heptane | Insoluble | As nonpolar aliphatic hydrocarbons, these solvents lack the necessary polar interactions to dissolve the compound.[5] |

Experimental Determination of Solubility

A systematic, multi-tiered approach is recommended, starting with a rapid qualitative assessment followed by a precise quantitative measurement for promising solvents.

Workflow for Solubility Determination

The following diagram illustrates the logical flow for systematically determining the solubility of 3-Nitropyridine-2,4-diamine.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid and material-sparing assessment of solubility across a wide range of solvents.[5][6]

Materials:

-

3-Nitropyridine-2,4-diamine

-

Set of clean, dry glass vials (e.g., 2 mL)

-

Analytical balance

-

A selection of organic solvents (as per Table 1)

-

Vortex mixer

Procedure:

-

Preparation: Label one vial for each solvent to be tested.

-

Sample Addition: Accurately weigh approximately 1-2 mg of 3-Nitropyridine-2,4-diamine into each labeled vial.[5]

-

Solvent Addition: Add a defined volume (e.g., 0.5 mL) of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at room temperature.[5]

-

Observation: Visually inspect each vial against a light and dark background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Carefully document the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility at a specific temperature.

Materials:

-

3-Nitropyridine-2,4-diamine

-

Selected solvent(s) from the qualitative assessment

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance and volumetric flasks

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 3-Nitropyridine-2,4-diamine to a vial containing a precisely known volume or mass of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To separate the saturated liquid phase from the undissolved solid, either:

-

Centrifuge the vial at high speed.

-

Carefully draw the supernatant using a syringe and pass it through a syringe filter. This step is critical to avoid transferring any solid particles.

-

-

Dilution: Accurately dilute a known volume or mass of the clear supernatant with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared with known concentrations of 3-Nitropyridine-2,4-diamine.

-

Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in units of mg/mL or mol/L.

Advanced Considerations in Solubility

For drug development professionals, a deeper understanding of factors that influence solubility is essential.

-

Temperature Dependence: The solubility of most solids increases with temperature. For crystallization processes, determining solubility at various temperatures is critical for controlling yield and purity.

-

Solvent Mixtures: If solubility in a single solvent is inadequate, mixtures can be employed. The solubility in a binary or ternary solvent system does not always vary linearly with composition and may need to be determined experimentally.[7]

-

Predictive Models: For more advanced applications, thermodynamic models like Apelblat, Wilson, NRTL, or UNIQUAC can be used to correlate experimental solubility data.[8] Furthermore, modern machine-learning approaches are being developed to predict solubility with high accuracy based on molecular descriptors and solvent properties.[7]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies to ensure consistency.

Conclusion

References

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Accessed December 31, 2025. [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Accessed December 31, 2025. [Link]

-

MySkinRecipes. 3-Nitropyridine-2,4-diamine. Accessed December 31, 2025. [Link]

-

PubChem. 3-Nitropyridine-2,4-diamine. Accessed December 31, 2025. [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Accessed December 31, 2025. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. Accessed December 31, 2025. [Link]

-

PubChem. 5-Nitropyridine-2,3-diamine. Accessed December 31, 2025. [Link]

-

ChemBK. 4-Pyridinamine, 3-nitro-. Accessed December 31, 2025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Chemical Synthesis. Accessed December 31, 2025. [Link]

-

ResearchGate. Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (4) by Kisliuk et al.[7]. Accessed December 31, 2025. [Link]

Sources

- 1. 3-Nitropyridine-2,4-diamine [myskinrecipes.com]

- 2. 3-Nitropyridine-2,4-diamine | C5H6N4O2 | CID 15689194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Pyridine Nucleus and the Influence of the Nitro Group

An In-depth Technical Guide to the Discovery and History of Substituted Nitropyridines

The pyridine scaffold, a six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[1][2] However, the electron-deficient nature of the pyridine ring presents significant challenges for classical electrophilic aromatic substitution, a common method for functionalizing aromatic systems.[3] This inherent reactivity hurdle paved the way for the exploration of substituted pyridines, among which nitropyridines have emerged as exceptionally versatile intermediates and bioactive molecules in their own right.[1][4]

The introduction of a nitro group (—NO₂), a powerful electron-withdrawing group, profoundly alters the electronic landscape of the pyridine ring. This modification deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[5][6][7] This activation provides a reliable and regioselective pathway for introducing a wide range of functional groups. Consequently, nitropyridines are not merely another class of substituted pyridines; they are key strategic precursors for constructing complex, polyfunctionalized heterocyclic systems with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][5][8][9] This guide provides a comprehensive overview of the historical development, core synthetic methodologies, and pivotal applications of substituted nitropyridines.

PART 1: Foundational Synthetic Methodologies

The synthesis of nitropyridines has evolved from challenging direct nitration methods to more sophisticated and regioselective strategies that leverage the principles of nucleophilic substitution and ring construction.

Direct Nitration: The Challenge of an Electron-Deficient Ring

Direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom. The reaction requires harsh conditions and often results in low yields. Furthermore, the nitrogen atom itself can be oxidized, leading to the formation of pyridine-N-oxide. A more effective, albeit indirect, method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate can then rearrange, often via a[10][11] sigmatropic shift, to yield 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[3][12]

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Nitropyridine Chemistry

The presence of a nitro group dramatically facilitates nucleophilic aromatic substitution. This reaction is a cornerstone for elaborating nitropyridine scaffolds. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer-type adduct) formed upon nucleophilic attack, lowering the activation energy for the reaction.[6][13]

Key SNAr reactions in nitropyridine chemistry include:

-

Amination (Chichibabin Reaction and Analogues): First reported by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of pyridines using sodium amide, typically at the 2-position.[13][14][15] While the classical reaction is performed on unsubstituted pyridine, the presence of a nitro group can direct and facilitate similar aminations. For instance, 3-nitropyridine can be substituted with ammonia or amines at the position para to the nitro group (the 2-position) via oxidative substitution methods.[12]

-

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful method for C-H functionalization of electron-deficient arenes like nitropyridines.[16] It involves the reaction of a nitropyridine with a nucleophile bearing a leaving group on the same carbon. The process consists of the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination of the leaving group, resulting in alkylation or amination adjacent to the nitro group.[12][16][17]

-

Displacement of Halides: Halonitropyridines are highly valuable intermediates. The halogen atom, positioned ortho or para to the nitro group, serves as an excellent leaving group that can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[5] For example, 2-chloro-5-nitropyridine is a common starting material for synthesizing insecticides and herbicides through nucleophilic substitution of the chlorine atom.[1]

Workflow: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-Nitropyridine

Caption: SNAr mechanism on a halonitropyridine.

Ring-Closing and Ring-Transformation Reactions

Instead of functionalizing a pre-formed pyridine ring, substituted nitropyridines can be constructed from acyclic precursors.

-

Hantzsch Dihydropyridine Synthesis: Discovered by Arthur Hantzsch in 1882, this multi-component reaction condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine.[11][18] This dihydropyridine can then be oxidized to the corresponding pyridine. The use of a nitrobenzaldehyde in this synthesis is a direct route to nitrophenyl-substituted pyridines, famously used in the synthesis of Nifedipine.[11][18]

-

Zincke Reaction: Named after Theodor Zincke, this reaction transforms a pyridine into a pyridinium salt using 2,4-dinitro-chlorobenzene, which can then be ring-opened by a primary amine to form a "König salt".[10] This intermediate can subsequently ring-close to form a new, substituted pyridinium salt. While not a direct synthesis of nitropyridines, the process involves nitro-activated reagents and has seen a modern resurgence for creating diverse pyridine derivatives and for isotopic labeling.[10][19][20]

-

Three-Component Ring Transformation (TCRT): More recent methods involve the transformation of one heterocyclic ring into another. For example, dinitropyridones can react with a ketone and an ammonia source in a TCRT to afford nitropyridines that are otherwise difficult to synthesize.[21]

PART 2: Case Studies in Drug Development

The unique reactivity and structural features of nitropyridines have made them indispensable in the development of landmark pharmaceuticals.

Nifedipine: The Hantzsch Synthesis in Action

Nifedipine, a potent calcium channel blocker used to treat high blood pressure and angina, is a classic example of a drug synthesized using a nitropyridine precursor.[11][18] Its discovery stemmed from the investigation of dihydropyridines produced by the Hantzsch reaction.[18] The synthesis is a direct application of this classical method.

Experimental Protocol: Hantzsch Synthesis of Nifedipine [11]

-

Reactant Charging: To a 50 mL round-bottom flask, add 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, 4 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).

-

Reflux: Fit the flask with a condenser and heat the mixture to reflux using an oil bath or heating mantle for 3.5 hours.

-

Crystallization: At the end of the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation of the product.

-

Isolation: The resulting precipitate (Nifedipine) is collected by filtration, washed, and dried.

Logical Workflow: Hantzsch Synthesis of Nifedipine

Caption: Step-wise workflow for the synthesis of Nifedipine.

Omeprazole: The Proton Pump Inhibitor Revolution

Omeprazole (Prilosec), the first proton pump inhibitor (PPI), revolutionized the treatment of acid-related disorders.[22] It was developed by AB Hässle (now AstraZeneca) and first synthesized in 1979.[23] Its structure, a substituted benzimidazole linked to a pyridine ring, was the result of optimizing a previous compound, timoprazole, to eliminate toxicity while retaining efficacy.[23] The pyridine moiety is crucial for the drug's mechanism of action.

Omeprazole is a prodrug that requires activation in an acidic environment. After absorption, it accumulates in the acidic canaliculi of gastric parietal cells.[24] The acidic conditions catalyze its conversion into a reactive tetracyclic sulfenamide. This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (the proton pump), irreversibly inactivating it and thus blocking the final step of gastric acid secretion.[25]

Bioactivation Pathway of Omeprazole

Caption: Bioactivation pathway of the prodrug Omeprazole.

The development of Omeprazole also highlights the importance of stereochemistry. Omeprazole is a racemic mixture of (S)- and (R)-enantiomers. The (S)-isomer, esomeprazole, is metabolized more slowly by the CYP2C19 enzyme, leading to higher plasma concentrations and more consistent acid inhibition.[22] This understanding led to the development of esomeprazole (Nexium) as a single-enantiomer drug with improved efficacy.

Table 1: Comparison of Pharmacokinetic Parameters (20 mg Doses, Day 5)

| Parameter | Racemic Omeprazole | Esomeprazole (S-isomer) | R-omeprazole |

| AUC (µmol·h/L) | 1.63 | 2.84 | 0.68 |

Data sourced from a study cited by BenchChem.

PART 3: The Nitro Group as a Versatile Functional Handle

Beyond its role in activating the pyridine ring, the nitro group itself is a key functional handle that can be transformed into other groups, most notably an amino group. The reduction of a nitropyridine to an aminopyridine is a fundamental transformation that opens up a vast chemical space for further derivatization. This amino group can then participate in amide bond formations, diazotizations, and other reactions crucial for building complex molecular architectures. For example, the synthesis of the anticancer agent 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine involves the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by the reduction of the nitro group to the key amine.[1]

The nitro group has also been explored as a bioisostere, a chemical substituent that can be interchanged with another to retain biological activity while modifying physicochemical properties. However, the aromatic nitro group is often considered a liability in drug discovery due to potential in vivo reduction to reactive and potentially carcinogenic hydroxylamines.[26] This has led to research into its replacement with other electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, which can sometimes mimic its electronic effects while offering improved metabolic stability.[27][28]

Conclusion

The history of substituted nitropyridines is a story of turning a chemical challenge into a synthetic opportunity. The initial difficulty in functionalizing the electron-deficient pyridine ring led chemists to explore strategies that harnessed the powerful activating effects of the nitro group. This exploration unlocked robust and regioselective synthetic pathways, primarily through nucleophilic aromatic substitution, that have become central to modern organic and medicinal chemistry.

From the classical Hantzsch synthesis yielding the blockbuster drug Nifedipine to the intricate design of Omeprazole, nitropyridines have proven to be not just versatile intermediates but essential components of life-changing medicines.[1][5][18] Their continued use as precursors for pharmaceuticals and agrochemicals, coupled with ongoing research into novel synthetic transformations, ensures that the study of nitropyridines will remain a vibrant and impactful field for scientists and drug development professionals.[1][8]

References

- Zincke reaction - Wikipedia.

- The Dawn of a New Class of Acid Suppressants: The Discovery of Omeprazole - Benchchem.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.

- The Role of Nitropyridines in Pharmaceutical Development.

- Hantzsch Synthesis of Nifedipine | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.

- Formation and reactivity of pyridinium salts via Zincke imine intermediates - ACS Fall 2025.

- Discovery and development of proton pump inhibitors - Wikipedia.

- Chichibabin reaction - Wikipedia.

- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.

- The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide - Benchchem.

- Zincke Imine Intermediates: Key to Selective Pyridine Functionalization.

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.

- Omeprazole - Wikipedia.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH.

- SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD - International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- The physiological background behind and course of development of the first proton pump inhibitor - PubMed.

- Nitropyridines, Their Synthesis and Reactions - ResearchGate.

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD..

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Chichibabin Reaction | PPTX - Slideshare.

- Nucleophilic aromatic substitution - Wikipedia.

- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.

- Nitropyridines, their Synthesis and Reactions - ElectronicsAndBooks.

- Chichibabin Reaction.

- The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem.

- Nitropyridines in the Synthesis of Bioactive Molecules - PubMed.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications.

- Nitro bioisosteres. | News - Cambridge MedChem Consulting.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Zincke reaction - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 14. Chichibabin Reaction | PPTX [slideshare.net]

- 15. Chichibabin Reaction [drugfuture.com]

- 16. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ijpcbs.com [ijpcbs.com]

- 19. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]

- 20. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 24. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Omeprazole - Wikipedia [en.wikipedia.org]

- 26. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 27. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 3-Nitropyridine-2,4-diamine: A Technical Guide for Drug Discovery

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs.[1] Its derivatives are integral to a wide array of pharmaceuticals, from antimicrobial and antiviral agents to treatments for neurological disorders and cancer.[1][2] Within this important class of compounds, 3-Nitropyridine-2,4-diamine emerges as a molecule of significant, yet largely unexplored, potential. Its unique constellation of functional groups—a nitro group and two amino groups on a pyridine core—suggests a rich chemical reactivity and diverse possibilities for biological interactions.

This technical guide provides a forward-looking perspective on the potential research avenues for 3-Nitropyridine-2,4-diamine. As direct studies on this specific molecule are limited, this document synthesizes information from related chemical structures to propose logical, data-driven hypotheses for future investigation. We will delve into promising therapeutic areas, outline detailed experimental protocols, and provide a strategic framework for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing compound.

Chemical & Structural Rationale for Proposed Research

The therapeutic potential of 3-Nitropyridine-2,4-diamine can be inferred from its constituent parts: the diaminopyridine core and the nitro functional group.

-

The Diaminopyridine Core: The 2,4-diaminopyridine arrangement is a well-established pharmacophore. It is isosteric to the diaminopyrimidine core, which is found in a multitude of clinically significant enzyme inhibitors.[3] This structural mimicry allows these compounds to act as competitive inhibitors for enzymes that normally bind purine or pyrimidine-based substrates. For instance, 2,4-diaminopyrimidine derivatives have been successfully developed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, leading to antimicrobial and anticancer agents.[3][4] Furthermore, this scaffold has been exploited to create potent inhibitors of various kinases, such as Aurora kinase and cyclin-dependent kinases (CDKs), which are critical regulators of cell division and are often dysregulated in cancer.[5][6][7]

-

The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, potentially modulating the binding affinity and reactivity of the molecule. Nitropyridine derivatives have demonstrated a range of biological activities, including anticancer and antifungal properties.[1] The nitro group can also serve as a versatile synthetic handle, allowing for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. For example, it can be reduced to an amino group, providing a new site for derivatization.

This combination of a known bioactive scaffold with a modulating and synthetically versatile functional group makes 3-Nitropyridine-2,4-diamine a compelling starting point for drug discovery campaigns.

Proposed Research Area 1: Development of Novel Kinase Inhibitors for Oncology

A significant opportunity for 3-Nitropyridine-2,4-diamine lies in its potential as a scaffold for novel kinase inhibitors. The structural similarity of the 2,4-diaminopyridine core to the hinge-binding motifs of many ATP-competitive kinase inhibitors provides a strong rationale for this line of inquiry.

Hypothesis:

Derivatives of 3-Nitropyridine-2,4-diamine can be synthesized to selectively inhibit the activity of key oncogenic kinases, such as Cyclin-Dependent Kinases (CDKs) or Aurora Kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2009063240A1 - 2,4-diaminopyrimidine derivatives useful as inhibitors of aurora kinase - Google Patents [patents.google.com]

- 6. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 3-Nitropyridine-2,4-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Synopsis

3-Nitropyridine-2,4-diamine is a substituted pyridine derivative whose structural features—a nitro group and two amino groups on a pyridine ring—suggest its utility as a building block in medicinal chemistry and materials science. The presence of these functional groups dictates its reactivity and, critically, its toxicological and safety profile. The nitroaromatic component suggests potential toxicity and thermal instability, while the diamino substituents are common toxophores associated with skin and eye irritation, sensitization, and potential mutagenicity.

This guide provides a framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for related chemical classes. The core principle is one of risk mitigation through rigorous adherence to engineering controls, personal protective equipment (PPE), and emergency preparedness.

Section 2: Inferred Hazard Identification and Classification

Based on an analysis of related compounds, 3-Nitropyridine-2,4-diamine is likely to be classified as hazardous.[2][3][4] The following GHS (Globally Harmonized System) classifications should be assumed until empirical data becomes available.

| Hazard Class | Inferred Classification | Pictogram | Hazard Statement | Basis for Inference (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 5-Nitropyridine-2,3-diamine, 2-Nitropyridin-3-amine[2][3] | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 5-Nitropyridine-2,3-diamine[2] | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 5-Nitropyridine-2,3-diamine[2] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Amino-3-nitropyridine, 5-Nitropyridine-2,3-diamine[2][3][5] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Amino-3-nitropyridine, 5-Nitropyridine-2,3-diamine[2][3][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Amino-3-nitropyridine, Pyridine-2,3-diyldiamine[6][7] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The causality behind these recommendations is to create redundant safety barriers, assuming the compound is hazardous via all routes of exposure.

Engineering Controls

Engineering controls are the primary defense and are designed to minimize exposure at the source.

-

Chemical Fume Hood: All handling of 3-Nitropyridine-2,4-diamine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable and serves to control inhalation exposure to dust or vapors.

-

Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour to prevent the accumulation of contaminants.[10]

-

Emergency Stations: A safety shower and eyewash station must be located in the immediate vicinity of the work area and be regularly tested.[5][11][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential hazards and worn at all times when handling the compound.

| Protection Type | Specification | Rationale and Protocol |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use.[8][13] Use proper removal technique to avoid skin contact with the outer surface. Change gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after handling.[13][14] |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles if there is a splash hazard.[5][6][8] | Protects against dust particles or splashes causing serious eye irritation. |

| Skin/Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact. Contaminated clothing must be removed immediately and laundered before reuse.[11][13] |

| Respiratory Protection | NIOSH/MSHA-approved N95 (or higher) respirator. | Required when handling the solid outside of a fume hood or if dust generation is unavoidable. A written respiratory protection program consistent with OSHA 29 CFR 1910.134 should be in place.[5][11][15] |

Section 4: Safe Handling, Storage, and Incompatibility

Prudent Handling Practices

-

Avoid Dust Formation: Handle the solid carefully to minimize the generation of airborne dust.[12][16]

-

Grounding: For transfers of larger quantities, equipment should be grounded to prevent static discharge, which can be an ignition source for combustible dusts.[14][17]

-

Hygiene: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][17][18] Wash hands and face thoroughly after completing work and before leaving the laboratory.[5][13][14]

-

Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[19]

Storage Protocols

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[5][10][17]

-

Environment: Store away from direct sunlight, heat, sparks, open flames, and other sources of ignition.[14][18]

-

Segregation: Store separately from incompatible materials.

Chemical Incompatibility

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid). Reactions can be exothermic and potentially explosive.[5][12][14]

-

Strong Acids, Acid Anhydrides, Acid Chlorides: May react exothermically.[12]

The following diagram illustrates the logical flow for ensuring safe storage conditions.

Caption: Logical workflow for the safe storage of 3-Nitropyridine-2,4-diamine.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

Immediate action is required following any exposure. Always seek medical attention after administering first aid.[8]

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][14][20] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14][20] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][13][14] |

Spill Response Protocol

In the event of a spill, follow a structured response plan. Evacuate non-essential personnel from the area.[19][21]

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][22] A water spray can be used to cool fire-exposed containers.[15]

-

Specific Hazards: The compound is likely combustible.[14] Thermal decomposition will produce toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode and full protective gear to prevent contact with skin and eyes.[6][8]

Section 6: Disposal Considerations

All waste material must be treated as hazardous.

-

Procedure: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[14]

-

Containers: Do not reuse empty containers. They may retain product residue and should be handled as hazardous waste.[14] Leave chemicals in their original containers and do not mix with other waste.[17]

References

- Enamine, Safety Data Sheet.

- Sigma-Aldrich, SAFETY DATA SHEET (2025-08-05).

- Thermo Fisher Scientific, SAFETY DATA SHEET (2010-11-15). [URL: https://www.thermofisher.com/msds?productName=ALFAAL19627]

- Fisher Scientific, SAFETY DATA SHEET (2011-04-06). [URL: https://www.fishersci.com/msds?productName=AC389020050]

- Cleanchem Laboratories, MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.

- Sigma-Aldrich, SAFETY DATA SHEET (2024-09-07).

- PubChem, 3-Nitropyridine-2,4-diamine Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15689194]

- Safety Data Sheet, PK03042E-2.

- Fisher Scientific, SAFETY DATA SHEET (2024-03-29). [URL: https://www.fishersci.com/msds?productName=AC221290050]

- Sigma-Aldrich, SAFETY DATA SHEET (2025-11-06).

- Princeton EHS, Section 3: Emergency Procedures. [URL: https://ehs.princeton.edu/manuals/laboratory-safety-manual/section-3-emergency-procedures]

- Fisher Scientific, SAFETY DATA SHEET (2021-12-25). [URL: https://www.fishersci.com/msds?productName=AC301030010]

- Biosynth, Safety Data Sheet (2022-04-26).

- Sigma-Aldrich, SAFETY DATA SHEET (2024-09-08).

- PubChem, 5-Nitropyridine-2,3-diamine Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3480151]

- ECHA, Substance Information. [URL: https://echa.europa.

- ChemicalBook, 3-Nitropyridine - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/cas/2530-26-9_2530-26-9.htm]

- ECHEMI, 4-HYDRAZINO-3-NITROPYRIDINE SDS. [URL: https://www.echemi.com/sds/33544-42-2.html]

- NJ.gov, HAZARD SUMMARY IDENTIFICATION. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1381.pdf]

- Nitro Lubricants, SAFETY DATA SHEET. [URL: https://www.nitrolube.com/SDS/NITRO-HD-15W40-DIESEL-SDS.pdf]

- PubChem, 2-Nitropyridin-3-amine Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83281]

- Fisher Scientific, SAFETY DATA SHEET (2014-01-21). [URL: https://www.fishersci.com/msds?productName=H64634]

- NJ.gov, 1394 - Hazardous Substance Fact Sheet. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1394.pdf]

- OSHA, NITROUS OXIDE. [URL: https://www.osha.

- OSHA, NITROGLYCERIN. [URL: https://www.osha.

- Santa Cruz Biotechnology, 3,4-Diaminopyridine Safety Data Sheet.